molecular formula C9H6N4O2 B12523404 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione CAS No. 652133-70-5

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B12523404
CAS No.: 652133-70-5
M. Wt: 202.17 g/mol
InChI Key: QZCDFHGAZUPVRX-UHFFFAOYSA-N
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Description

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃) attached to a carbon atom. The compound is of interest in various fields of chemistry and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione typically involves the introduction of an azido group to a pre-existing isoindole structure. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azido group can undergo oxidation to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in substitution reactions, often leading to the formation of various heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Heterocyclic compounds with diverse functional groups.

Scientific Research Applications

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in bioconjugation and labeling of biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione largely depends on the specific application. In chemical reactions, the azido group is highly reactive and can participate in various transformations. In biological systems, it may interact with specific molecular targets, leading to desired biochemical effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-Azido-1H-isoindole-1,3(2H)-dione: Lacks the methyl group at the 2-position.

    2-Methyl-1H-isoindole-1,3(2H)-dione: Lacks the azido group.

    5-Azido-2-methyl-1H-indole: Similar structure but with an indole core instead of isoindole.

Uniqueness

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

652133-70-5

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

5-azido-2-methylisoindole-1,3-dione

InChI

InChI=1S/C9H6N4O2/c1-13-8(14)6-3-2-5(11-12-10)4-7(6)9(13)15/h2-4H,1H3

InChI Key

QZCDFHGAZUPVRX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

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